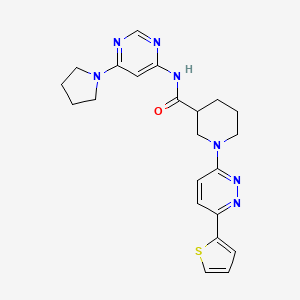

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrrolidine moiety at the 6-position, a pyridazine ring linked to a thiophene group at the 6-position, and a piperidine-3-carboxamide side chain. The pyrrolidine and piperidine moieties may enhance solubility and bioavailability, while the thiophene and pyridazine groups could contribute to π-π stacking interactions in binding pockets .

Properties

IUPAC Name |

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7OS/c30-22(25-19-13-21(24-15-23-19)28-9-1-2-10-28)16-5-3-11-29(14-16)20-8-7-17(26-27-20)18-6-4-12-31-18/h4,6-8,12-13,15-16H,1-3,5,9-11,14H2,(H,23,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAZDEKXUUDDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimalarial, and other pharmacological effects, supported by various studies and data.

Chemical Structure

The compound features a complex structure that includes:

- A pyrimidine ring substituted with a pyrrolidine moiety.

- A piperidine ring connected to a thiophenyl-pyridazine segment.

This unique combination of heterocycles suggests diverse interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.

Key Findings:

- Inhibition of COX Enzymes: Compounds derived from pyrimidine structures have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

2. Antimalarial Activity

Recent studies have identified pyrimidine derivatives as potential inhibitors of key plasmodial kinases, such as PfGSK3 and PfPK6, which are essential for the malaria parasite's lifecycle. The inhibition of these kinases could lead to effective treatments against malaria.

Key Findings:

- Inhibition Potency: Some derivatives have shown IC50 values as low as 17 nM against PfCDPK1, indicating strong antimalarial potential .

3. Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the substituents on the pyrimidine and piperidine rings can significantly influence the potency and selectivity of the compound.

Notable Observations:

- The presence of electron-donating groups enhances anti-inflammatory activity.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Study on Anti-inflammatory Effects: A study demonstrated that specific pyrimidine derivatives significantly reduced inflammation in carrageenan-induced paw edema models, showcasing their therapeutic potential .

- Antimalarial Screening: In vitro assays revealed that certain pyrimidine analogs effectively inhibited malaria parasite growth across multiple strains, supporting their advancement in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: pyrimidine/pyridazine cores , pyrrolidine/piperidine substituents , and carboxamide linkages . Below is a comparative analysis with key compounds identified in the literature:

Table 1: Structural and Functional Comparison

Key Findings:

Heterocyclic Diversity : The target compound’s pyrimidine-pyridazine hybrid core distinguishes it from analogs with single pyridine or pyrimidine systems (e.g., ). This dual core may broaden binding interactions compared to simpler scaffolds.

Substituent Effects: The thiophene group in the target compound introduces sulfur-based hydrophobicity, which is absent in analogs like the hydroxymethyl-pyrrolidine derivative . This could improve membrane permeability but may reduce aqueous solubility.

Pharmacokinetic Implications: The dimethylamino-pyrrolidine substituent in ’s compound enhances basicity, favoring blood-brain barrier penetration. In contrast, the target’s neutral carboxamide and thiophene may limit CNS activity. The aldehyde group in ’s pyridine-carbaldehyde derivative enables irreversible inhibition mechanisms, a feature absent in the target compound.

Research Limitations and Gaps

- Activity Data: No direct pharmacological data (e.g., IC₅₀, binding affinities) are available in the provided evidence for the target compound or its analogs, limiting functional comparisons.

- Synthetic Accessibility : The target compound’s multi-step synthesis (due to fused heterocycles) may pose challenges compared to simpler pyridine derivatives like those in .

Q & A

Q. How to statistically analyze dose-response data for publication?

- Answer :

- Curve fitting : Use GraphPad Prism for sigmoidal dose-response (variable slope).

- Error reporting : Include 95% confidence intervals for IC50/EC50 values.

- Reproducibility : Minimum n=3 replicates per concentration, blinded analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.